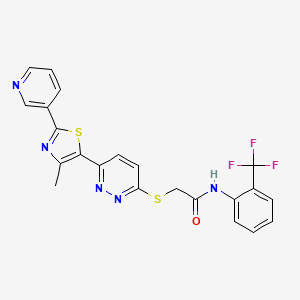
N-(2-(etilsulfonil)-1,2,3,4-tetrahidroisoquinolin-7-il)-3-fluorobenzenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide is a synthetic organic compound. Its complex structure suggests it likely has specialized applications in fields like medicinal chemistry, pharmacology, and possibly materials science. Each segment of the molecule contributes to its overall functionality and reactivity.
Aplicaciones Científicas De Investigación
N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide finds applications in multiple research domains:
Chemistry: As a building block in complex organic synthesis.
Biology: Potential as a ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, possibly influencing neurotransmitter pathways or as an inhibitor of specific enzymes.
Industry: In materials science, it may be used to create specialized polymers or advanced materials due to its unique functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide typically involves multi-step synthesis
Tetrahydroisoquinoline Synthesis: This can be achieved through hydrogenation of isoquinoline in the presence of a suitable catalyst.
Ethylsulfonyl Introduction: Ethyl sulfonyl chloride can be reacted with the tetrahydroisoquinoline core under basic conditions.
3-Fluorobenzenesulfonamide Attachment: This step involves reacting the intermediate with 3-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrially, the production might involve optimizing each step to maximize yield and purity. Key considerations include reaction temperature, pressure, solvent choice, and purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The ethylsulfonyl group might be oxidized to a sulfone.
Reduction: Under specific conditions, selective reduction of functional groups might occur, possibly altering the tetrahydroisoquinoline ring.
Substitution: The benzene ring with a fluorine atom could undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Agents like potassium permanganate or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Electrophiles like halogens or nitro groups, often in the presence of a Lewis acid catalyst.
Major Products
The primary products from these reactions vary but could include oxidized sulfones, reduced tetrahydroisoquinoline derivatives, or substituted aromatic compounds.
Mecanismo De Acción
The compound's mechanism of action involves interaction with biological targets like enzymes or receptors. Its structure allows it to fit into specific binding sites, influencing biological processes. The presence of sulfonyl and fluorine groups can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-chlorobenzenesulfonamide
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-bromobenzenesulfonamide
Uniqueness
What sets N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide apart is its specific functional groups combination, influencing its physicochemical properties and reactivity. The ethylsulfonyl and 3-fluorobenzenesulfonamide groups confer unique attributes, potentially enhancing biological activity and industrial utility.
This detailed article scratches the surface. Anything to dive deeper into?
Propiedades
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S2/c1-2-25(21,22)20-9-8-13-6-7-16(10-14(13)12-20)19-26(23,24)17-5-3-4-15(18)11-17/h3-7,10-11,19H,2,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLUOYZNVRJWDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2548387.png)

![2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2548390.png)
![4-[(2-Fluorosulfonyloxynaphthalen-1-yl)methyl]morpholine](/img/structure/B2548394.png)
![8-(4-chlorobenzenesulfonyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2548395.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2548397.png)
![2,4-diethyl 5-(2-{[4-(2,5-dimethylphenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2548398.png)
![2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid](/img/structure/B2548399.png)

![N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2548401.png)
![3-(2-chlorobenzyl)-2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2548402.png)



